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MEL23

E3 Ligase Selectivity Ubiquitination Assay Mdm2-MdmX Complex

Standard MDM2 inhibitors like Nutlin-3 block p53 binding, confounding mechanistic studies. MEL23 solves this by selectively targeting the E3 ubiquitin ligase activity of the Mdm2-MdmX heterocomplex without disrupting p53 interaction. • 4-fold selectivity (70.6% vs 17.6% inhibition at 100 µM) spares Mdm2 homocomplex • EC50 = 7.5 µM in auto-ubiquitination assays • ≥95% purity (HPLC), solid format, soluble in DMSO (2.5 mg/mL) • Ideal orthogonal control for target validation in drug discovery

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
Cat. No. B15541243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEL23
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N4O3/c1-2-3-10-23-18(25)14(17(24)22-19(23)26)16-15-12(8-9-20-16)11-6-4-5-7-13(11)21-15/h4-7,14,16,20-21H,2-3,8-10H2,1H3,(H,22,24,26)
InChIKeyQHZNHPZINXHFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEL23: Mdm2-MdmX E3 Ligase Inhibitor


MEL23 (MDM2 Inhibitor VII) is a cell-permeable tetrahydro-β-carbolinylbarbiturate compound that functions as a selective inhibitor of the E3 ubiquitin ligase activity of the Mdm2-MdmX heterocomplex [1]. With a molecular weight of 354.40 g/mol and an empirical formula of C19H22N4O3 [2], MEL23 is supplied as a solid with ≥95% purity (HPLC) and exhibits solubility of 2.5 mg/mL in DMSO . The compound is widely used in proteolysis research and p53 pathway studies.

Why Generic MDM2 Inhibitors Fail to Substitute MEL23


Substitution of MEL23 with other MDM2-targeting compounds, even those with overlapping nominal targets, introduces significant experimental risk due to fundamental differences in mechanism, selectivity, and cellular activity. Unlike p53-MDM2 interaction inhibitors such as Nutlin-3, MEL23 targets the E3 ubiquitin ligase activity of the Mdm2-MdmX heterocomplex . Furthermore, even within the same chemical series (e.g., MEL24), small structural variations translate into distinct potency profiles (EC50 of 7.5 μM vs. 9.2 μM) [1]. Critically, MEL23 demonstrates a unique profile in p53-independent stabilization of Mdm2 and lacks off-target effects on other E3 ligase complexes , properties not shared by all in-class compounds.

MEL23 Head-to-Head Comparison


Selectivity for Mdm2-MdmX Heterocomplex Over Mdm2 Homo-Complex

MEL23 selectively inhibits the E3 ligase activity of the Mdm2-MdmX heterocomplex over the Mdm2-Mdm2 homocomplex. In a comparative assay using 100 µM inhibitor, MEL23 achieved 70.6% inhibition of the heterocomplex versus only 17.6% inhibition of the homocomplex . This represents a 4-fold selectivity margin, indicating a specific targeting preference for the heterodimeric form of the E3 ligase complex.

E3 Ligase Selectivity Ubiquitination Assay Mdm2-MdmX Complex

Mechanism Divergence from Nutlin-3

MEL23 operates via a distinct mechanism compared to Nutlin-3, a widely used MDM2 inhibitor. While Nutlin-3 disrupts the physical protein-protein interaction between p53 and MDM2, MEL23 does not act by interfering with Mdm2-p53 interaction . Instead, MEL23 specifically inhibits the E3 ubiquitin ligase function of the Mdm2-MdmX complex, leading to stabilization of Mdm2 and p53 through a p53-transcription-independent mechanism [1]. This mechanistic divergence is further supported by differential cytotoxic effects and synergy with doxorubicin in neuroblastoma cells [2].

Mechanism of Action p53 Pathway MDM2 Inhibitor

Potency Advantage over MEL24 in Ubiquitination Assay

In a direct head-to-head comparison using a cell-based auto-ubiquitination assay, MEL23 exhibited higher potency than its structural analog MEL24. The EC50 for MEL23 was determined to be 2.7 µg/mL (7.5 µM), while the EC50 for MEL24 was 3.0 µg/mL (9.2 µM) [1]. This represents a 1.2-fold (or 23%) improvement in potency for MEL23 under identical assay conditions, indicating that the minor structural differences between the two analogs translate into measurable biological advantage.

EC50 Comparison Ubiquitination Assay Analog Comparison

No Inhibition of Roc1-Cul1 and BRCA1-BARD1 E3 Ligases

Beyond its preferential inhibition of Mdm2-MdmX over Mdm2-Mdm2, MEL23 demonstrates a clean selectivity profile against unrelated E3 ligase complexes that share the same E2 ubiquitin-conjugating enzyme (UbcH5C). At concentrations effective for Mdm2-MdmX inhibition, MEL23 showed no detectable activity against the Roc1-Cul1 E3 ligase complex or the BRCA1-BARD1 E3 ligase complex . This selectivity confirms that MEL23 does not broadly inhibit UbcH5C-dependent ubiquitination pathways, limiting off-target effects in cellular assays.

Selectivity Profiling E3 Ligase Counter-Screen

Mdm2-Independent Cytotoxicity in Neuroblastoma vs. Nutlin-3a

In a comparative study evaluating three MDM2 inhibitors (Nutlin-3a, Mel23, and SP-141) in neuroblastoma cell lines IMR-32 and SH-SY5Y, all compounds targeted MDM2 but exhibited divergent cytotoxic profiles. Critically, the study concluded that while Nutlin-3a's cytotoxicity aligned closely with its canonical MDM2-dependent mechanism, both Mel23 and SP-141 employed additional Mdm2-independent mechanisms of cytotoxicity [1]. This finding suggests that MEL23 possesses a broader or alternative anti-proliferative signature that is not recapitulated by the p53-MDM2 binding disruptor Nutlin-3a in this disease model.

Neuroblastoma MDM2 Inhibitor Mechanism of Cytotoxicity

MEL23 Application Scenarios


Mdm2-MdmX Heterocomplex vs. Mdm2 Homodimer E3 Ligase Function

Use MEL23 in in vitro ubiquitination assays (e.g., auto-ubiquitination or substrate ubiquitination) to selectively inhibit the E3 ligase activity of the Mdm2-MdmX heterocomplex while sparing the Mdm2-Mdm2 homocomplex. The 4-fold selectivity window (70.6% vs. 17.6% inhibition at 100 µM) allows for the specific interrogation of heterocomplex contributions to p53 regulation and other substrates, without confounding signals from homodimeric Mdm2 activity. This is essential for structure-function studies of the Mdm2/MdmX regulatory network.

p53-Independent MDM2 Phenotype Validation

Employ MEL23 as an orthogonal tool compound alongside Nutlin-3 to confirm whether observed cellular phenotypes (e.g., apoptosis, cell cycle arrest, or transcriptional changes) are mediated by Mdm2 E3 ligase activity versus p53-Mdm2 protein-protein interaction . Since MEL23 inhibits ubiquitination without disrupting p53 binding, concordant effects validate Mdm2 E3 ligase dependence, while divergent effects reveal binding-dependent versus ligase-dependent functions. This approach is critical in drug discovery for validating target engagement mechanisms.

p53-Independent Mdm2 and MdmX Functions

Leverage the p53-transcription-independent stabilization of Mdm2 and MdmX by MEL23 [1] to study p53-independent roles of these proteins, including regulation of cell migration, attachment, or metabolic pathways. MEL23 treatment in p53-null or mutant backgrounds (e.g., H1299 cells) allows for the specific interrogation of Mdm2/MdmX scaffolding or non-canonical functions without the confounding activation of p53 target genes, which is a key limitation of Nutlin-3a in such contexts [2].

Mdm2-MdmX E3 Ligase Inhibitor Screening Assay

Utilize MEL23 as a reference control and benchmark compound in high-throughput cell-based auto-ubiquitination assays designed to discover novel Mdm2-MdmX E3 ligase inhibitors. With a well-defined EC50 of 7.5 µM and robust assay performance (Z-factor, etc. implied by the 384-well format) [3], MEL23 provides a reliable positive control to validate assay sensitivity and normalize inter-plate variability, ensuring data quality in screening campaigns for new chemical entities.

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